1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate
Overview
Description
1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate is a fluorinated acrylate compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its high fluorine content, which imparts exceptional chemical and thermal stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate typically involves the fluorination of precursor molecules under controlled conditions. The process may include the use of strong fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in specialized reactors designed to handle fluorinating agents safely. The reaction conditions are carefully monitored to ensure the formation of the desired product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Perfluorinated Carboxylic Acids: Resulting from oxidation reactions.
Partially Fluorinated Derivatives: Resulting from reduction reactions.
Functionalized Derivatives: Resulting from substitution reactions.
Scientific Research Applications
1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with enhanced chemical resistance and thermal stability.
Biology: Employed in the development of fluorinated biomaterials for medical implants and devices.
Medicine: Utilized in the creation of drug delivery systems that improve the bioavailability and stability of therapeutic agents.
Industry: Applied in the production of coatings and sealants that provide superior protection against harsh environmental conditions.
Mechanism of Action
The mechanism by which 1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific receptors and enzymes, leading to changes in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1H,1H-Perfluoro(2,5-dimethyl-3,6-dioxanonanoyl) acrylate is unique due to its high fluorine content and stability. Similar compounds include:
Perfluorooctanoic acid (PFOA): Used in the production of fluoropolymers.
Perfluorobutane sulfonic acid (PFBS): Employed in firefighting foams.
Perfluorohexanoic acid (PFHxA): Utilized in various industrial applications.
These compounds share the common feature of high fluorine content but differ in their molecular structure and specific applications.
Properties
IUPAC Name |
[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propyl] prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F17O4/c1-2-4(30)31-3-5(13,8(17,18)19)32-12(28,29)7(16,10(23,24)25)33-11(26,27)6(14,15)9(20,21)22/h2H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIUCVXYBXGOCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F17O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896523 | |
Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17559-01-2 | |
Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]propyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20896523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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